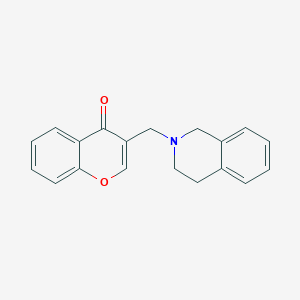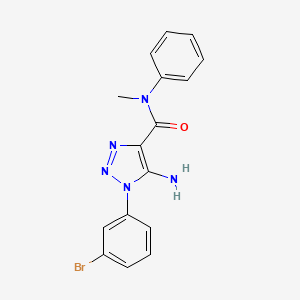
5-(3-methyl-1-piperazinyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-methyl-1-piperazinyl)-2-nitroaniline, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPA is a derivative of 2-nitroaniline and is commonly used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-(3-methyl-1-piperazinyl)-2-nitroaniline is not fully understood, but it is believed to act as a nucleophile in organic reactions and as a ligand in coordination chemistry. This compound has also been shown to interact with various biological molecules, including proteins and DNA.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to have antibacterial and antifungal properties and has been used in the development of new antibiotics. This compound has also been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(3-methyl-1-piperazinyl)-2-nitroaniline in lab experiments is its versatility in organic synthesis. It can be used as a building block in the preparation of various functional materials and has shown promising results in the development of new drugs. However, this compound has some limitations, including its toxicity and potential environmental impact.
Future Directions
There are several future directions for research involving 5-(3-methyl-1-piperazinyl)-2-nitroaniline. One area of interest is the development of new drugs using this compound as a building block. Another area of research is the use of this compound in the preparation of functional materials, such as luminescent materials and catalysts. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with biological molecules.
Synthesis Methods
The synthesis of 5-(3-methyl-1-piperazinyl)-2-nitroaniline involves the reaction of 2-nitroaniline with 3-methylpiperazine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.
Scientific Research Applications
5-(3-methyl-1-piperazinyl)-2-nitroaniline has been extensively studied for its potential use in various fields of science. It has shown promising results in the synthesis of novel organic compounds, including drugs, dyes, and polymers. This compound has also been used as a building block in the preparation of various functional materials, such as luminescent materials and catalysts.
properties
IUPAC Name |
5-(3-methylpiperazin-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-8-7-14(5-4-13-8)9-2-3-11(15(16)17)10(12)6-9/h2-3,6,8,13H,4-5,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZVVTZOBXMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)

![3-benzyl-8-methyl-3a,4,5,6,6a,11a-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-2(3H)-one](/img/structure/B4961968.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(4-iodophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4961970.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B4961979.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)


![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)

![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)